molecular formula C₅¹³C₅H₁₃N₅O₄ B1146131 (2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol CAS No. 159496-13-6

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol

Cat. No.: B1146131
CAS No.: 159496-13-6
M. Wt: 272.2
InChI Key:
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Description

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol, also known as Adenine riboside-13C5, is a stable isotope-labeled compound where five carbon atoms are substituted with the carbon-13 isotope. This compound is a derivative of adenosine, a nucleoside composed of adenine and ribose. Adenosine plays a crucial role in various physiological processes, including energy transfer, signal transduction, and cellular metabolism .

Biochemical Analysis

Biochemical Properties

Adenosine-13C5, like its unlabeled counterpart, interacts with various biomolecules in the body. It acts through the enrollment of four G protein-coupled receptors: A1, A2A, A2B, and A3 . These interactions play a crucial role in numerous physiological processes, including neuronal activity, vascular function, platelet aggregation, and blood cell regulation .

Cellular Effects

Adenosine-13C5 has profound effects on various types of cells and cellular processes. It plays a vital role in maintaining cellular and tissue homeostasis under pathological and stress conditions . For instance, it has been found to contribute to immunosuppression in the multiple myeloma bone marrow milieu . Blocking CD73 activity, a key ectoenzyme involved in the generation of AMP-derived adenosine, decreases adenosine generation, overcomes immune suppression, and restores immune cell-mediated multiple myeloma cell lysis .

Molecular Mechanism

Adenosine-13C5 exerts its effects at the molecular level through various mechanisms. It binds to its receptors (A1, A2A, A2B, and A3), triggering a cascade of intracellular events . These events can lead to changes in gene expression, enzyme inhibition or activation, and alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

The effects of Adenosine-13C5 can change over time in laboratory settings. For instance, in a study involving infant cardiac surgery, it was found that changes in serum alkaline phosphatase activity were strongly correlated with changes in Adenosine-13C5 production . This suggests that the compound’s stability, degradation, and long-term effects on cellular function can be influenced by various factors in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Adenosine-13C5 can vary with different dosages in animal models. While a physiologic dose of adenine is beneficial in terms of biological activity, a high dose of adenine is known to induce renal disease in the organism . This highlights the importance of dosage in determining the effects of Adenosine-13C5.

Metabolic Pathways

Adenosine-13C5 is involved in several metabolic pathways. It is an essential component of energy production pathways, cellular metabolism, and gene regulation in brain cells . The levels of intracellular and extracellular adenosine are tightly controlled by a handful of proteins, including adenosine metabolic enzymes and transporters .

Transport and Distribution

Adenosine-13C5 is transported and distributed within cells and tissues through various mechanisms. It is modulated through equilibrative nucleoside transporters that bidirectionally transport adenosine across the plasma membrane down a concentration gradient .

Subcellular Localization

Current methods rely primarily on in vitro characterization of extracted RNA that ultimately erases subcellular localization and cell-to-cell heterogeneity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol involves the incorporation of carbon-13 into the adenosine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of adenosine. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the carbon-13 isotope .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using labeled carbon sources. The process includes multiple steps of purification and quality control to achieve high purity and isotopic enrichment. The compound is usually produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of adenosine in biochemical pathways.

    Biology: Helps in studying cellular processes involving adenosine, such as signal transduction and energy transfer.

    Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of adenosine-based drugs.

    Industry: Employed in the development of diagnostic tools and therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol is unique due to its specific carbon-13 labeling, which provides distinct advantages in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This allows for detailed studies of adenosine’s metabolic pathways and interactions, making it a valuable tool in both basic and applied research .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-7,9-10,16-18H,1H2,(H2,11,12,13)/t4-,5?,6-,7-,9?,10-/m1/s1/i1+1,4+1,6+1,7+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPHCAJAEHBRPV-UFOMNOBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2C(C(=N1)N)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2C(C(=N1)N)N=CN2[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40936112
Record name 9-Pentofuranosyl-3,4,5,9-tetrahydro-6H-purin-6-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159496-13-6
Record name 9-Pentofuranosyl-3,4,5,9-tetrahydro-6H-purin-6-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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